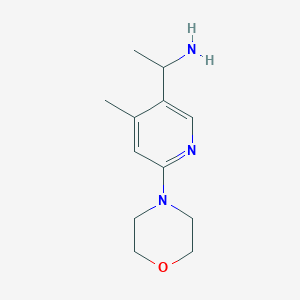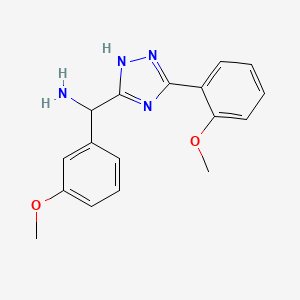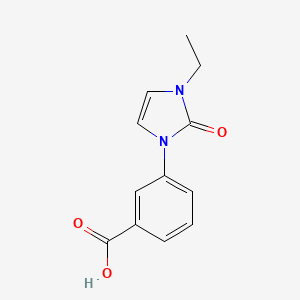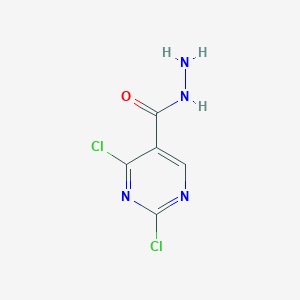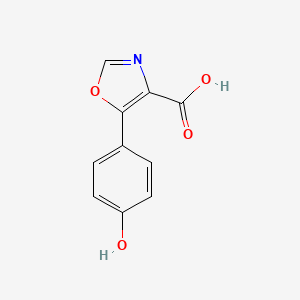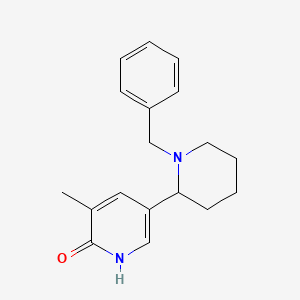
2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a chlorophenyl group and an iodine atom attached to the pyrazole ring, along with an ethanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under reflux conditions to form 4-chlorophenylpyrazole.
Iodination: The 4-chlorophenylpyrazole is then subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the 4-position of the pyrazole ring.
Ethanol Substitution: Finally, the iodinated pyrazole is reacted with ethylene oxide or a similar reagent to introduce the ethanol group at the 1-position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the iodine atom, forming a deiodinated pyrazole derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: 2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)acetaldehyde or 2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(5-(4-Chlorophenyl)-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives, including their anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and iodine groups can enhance its binding affinity and specificity for certain targets. The ethanol group can also influence its solubility and bioavailability.
類似化合物との比較
Similar Compounds
2-(5-(4-Chlorophenyl)-1H-pyrazol-1-yl)ethanol: Lacks the iodine atom, which may affect its reactivity and biological activity.
2-(5-(4-Bromophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol: Contains a bromine atom instead of chlorine, which can influence its chemical properties and interactions.
2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)propane: Has a propane group instead of ethanol, affecting its solubility and reactivity.
Uniqueness
2-(5-(4-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol is unique due to the combination of the chlorophenyl, iodine, and ethanol groups, which confer specific chemical and biological properties. The presence of the iodine atom can enhance its reactivity in substitution reactions, while the ethanol group can improve its solubility in aqueous environments.
特性
分子式 |
C11H10ClIN2O |
|---|---|
分子量 |
348.57 g/mol |
IUPAC名 |
2-[5-(4-chlorophenyl)-4-iodopyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H10ClIN2O/c12-9-3-1-8(2-4-9)11-10(13)7-14-15(11)5-6-16/h1-4,7,16H,5-6H2 |
InChIキー |
NJOGEHSCHXLAMS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C=NN2CCO)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11799085.png)

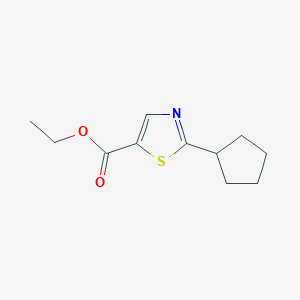

![1-Biphenyl-4-yl-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B11799106.png)

